![molecular formula C18H25NO5Si B12528328 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol CAS No. 680223-26-1](/img/structure/B12528328.png)
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is a complex organic compound that features both phenyl and silane groups. This compound is notable for its unique structure, which combines aromatic and silane functionalities, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol typically involves a multi-step process. One common method includes the reaction of 3-(trimethoxysilyl)propylamine with 2-bromo-1,4-dihydroxybenzene under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its silane functionality.
Mécanisme D'action
The mechanism by which 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the silane group can form covalent bonds with other silane-containing compounds. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having hydroxyl groups on the benzene ring but lacks the silane functionality.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positioning.
Hydroquinone (1,4-dihydroxybenzene): Shares the same hydroxyl group positioning but lacks the phenyl and silane groups.
Uniqueness
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is unique due to its combination of aromatic and silane functionalities, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both organic and inorganic characteristics.
Propriétés
Numéro CAS |
680223-26-1 |
|---|---|
Formule moléculaire |
C18H25NO5Si |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-[N-(3-trimethoxysilylpropyl)anilino]benzene-1,4-diol |
InChI |
InChI=1S/C18H25NO5Si/c1-22-25(23-2,24-3)13-7-12-19(15-8-5-4-6-9-15)17-14-16(20)10-11-18(17)21/h4-6,8-11,14,20-21H,7,12-13H2,1-3H3 |
Clé InChI |
ITRPIBPVNWSBAI-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
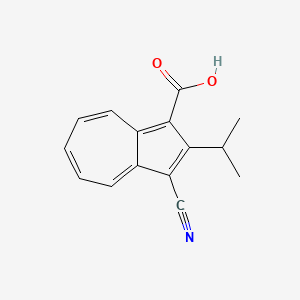

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
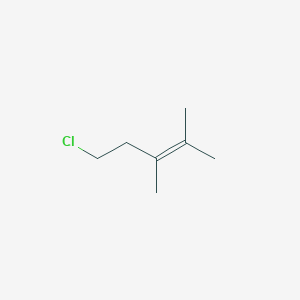
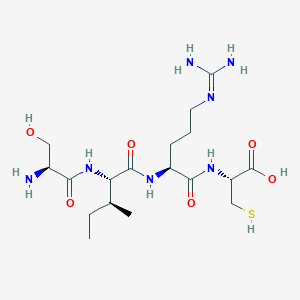


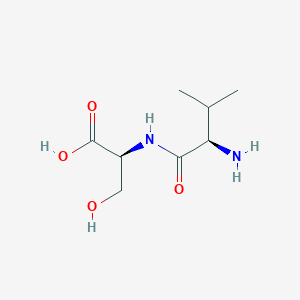
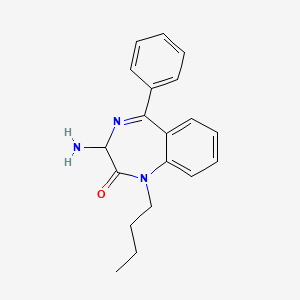
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
